molecular formula C21H13F5OS B3037201 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone CAS No. 477320-08-4

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone

Cat. No.: B3037201
CAS No.: 477320-08-4
M. Wt: 408.4 g/mol
InChI Key: MXUHXOGFVJDWPU-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is an organic compound that features a biphenyl group and a pentafluorophenyl sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone typically involves the reaction of 1-[1,1’-Biphenyl]-4-yl-1-propanone with 2,3,4,5,6-pentafluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The biphenyl and pentafluorophenyl groups can engage in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is unique due to the combination of its biphenyl and pentafluorophenyl sulfanyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F5OS/c22-16-17(23)19(25)21(20(26)18(16)24)28-11-10-15(27)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHXOGFVJDWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149208
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-08-4
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477320-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1'-BIPHENYL)-4-YL-3-((2,3,4,5,6-PENTAFLUOROPHENYL)THIO)-1-PROPANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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